molecular formula C9H13N3OS2 B10893137 4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione

4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione

Cat. No.: B10893137
M. Wt: 243.4 g/mol
InChI Key: XKVAYWGRAQYIJN-UHFFFAOYSA-N
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Description

4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both a thiazolidine and a pyrazole ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2-thione in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    Thiazolidine-2-thione: Another precursor in the synthesis.

    4-hydroxy-3-methyl-1H-pyrazole: A related compound with similar structural features.

Uniqueness

4-hydroxy-3-methyl-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione is unique due to its combination of a thiazolidine and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3OS2

Molecular Weight

243.4 g/mol

IUPAC Name

4-hydroxy-3-methyl-5-[(1-methylpyrazol-4-yl)methyl]-1,3-thiazolidine-2-thione

InChI

InChI=1S/C9H13N3OS2/c1-11-5-6(4-10-11)3-7-8(13)12(2)9(14)15-7/h4-5,7-8,13H,3H2,1-2H3

InChI Key

XKVAYWGRAQYIJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2C(N(C(=S)S2)C)O

Origin of Product

United States

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